L-ORNITHINE:HCL (3,3,4,4,5,5-D6) L-ORNITHINE:HCL (3,3,4,4,5,5-D6)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3684709
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 174.66

L-ORNITHINE:HCL (3,3,4,4,5,5-D6)

CAS No.:

Cat. No.: VC3684709

Molecular Formula:

Molecular Weight: 174.66

Purity: 98%+

* For research use only. Not for human or veterinary use.

L-ORNITHINE:HCL (3,3,4,4,5,5-D6) -

Specification

Molecular Weight 174.66

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

L-Ornithine:HCl (3,3,4,4,5,5-D6) is chemically identified as (2S)-2,5-diamino-3,3,4,4,5,5-hexadeuteriopentanoic acid hydrochloride. This compound retains the core structure of L-ornithine but with six hydrogen atoms replaced by deuterium atoms at specific positions. The compound is registered with CAS number 347841-40-1 and possesses a molecular formula of C5H13ClN2O2, with a calculated molecular weight of 174.66 g/mol .

The structural characteristics include:

  • A chiral carbon at position 2 with S-configuration

  • Six deuterium atoms replacing hydrogen at positions 3, 3, 4, 4, 5, and 5

  • Two amino groups (at positions 2 and 5)

  • One carboxylic acid group

  • Hydrochloride salt formation

The compound's chemical structure can be represented by the SMILES notation: [2H]C([2H])(C@@HN)C([2H])([2H])C([2H])([2H])N.Cl .

Physical and Chemical Properties

L-Ornithine:HCl (3,3,4,4,5,5-D6) exists as a white crystalline powder with physicochemical properties similar to standard L-ornithine hydrochloride, with the exception of its increased molecular weight due to the presence of deuterium atoms. The compound is water-soluble, making it suitable for preparation of aqueous solutions for research applications.

The compound's InChI representation further details its structure: InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2; .

Applications in Analytical Chemistry

Internal Standard for Mass Spectrometry

One of the primary applications of L-Ornithine:HCl (3,3,4,4,5,5-D6) is its use as an internal standard in mass spectrometry-based analytical methods. The deuterium labeling creates a mass shift compared to natural ornithine, allowing for accurate quantification of endogenous ornithine in biological samples .

In a significant study by Lai et al. (2015), L-Ornithine:HCl (3,3,4,4,5,5-D6) was employed as an internal standard for the simultaneous quantification of L-arginine, citrulline, and ornithine in human plasma using hydrophilic interaction liquid chromatography (HILIC) coupled with electrospray tandem mass spectrometry . This application demonstrates the compound's value in clinical research involving amino acid metabolism.

Method Development and Validation

The availability of high-purity (≥98% isotopic purity) L-Ornithine:HCl (3,3,4,4,5,5-D6) has enabled the development of highly sensitive and specific analytical methods. Researchers have utilized this compound to overcome challenges in the quantification of endogenous amino acids in complex biological matrices where true blank matrices are unavailable .

The compound is particularly valuable in validation of bioanalytical methods, as demonstrated in the following table summarizing key performance parameters from the Lai et al. study:

ParameterPerformance
Linearityr > 0.99 across physiological range
Lower Limit of QuantificationImproved detection limits compared to non-isotopic methods
PrecisionEnhanced by use of deuterated internal standard
Matrix EffectsMinimized through isotope dilution approach
RecoveryComparable to analyte, enabling accurate quantification

Research Applications in Metabolic Studies

Urea Cycle Investigation

L-Ornithine plays a crucial role in the urea cycle, which is essential for ammonia detoxification in the body. The deuterated form, L-Ornithine:HCl (3,3,4,4,5,5-D6), enables researchers to trace the metabolic pathway with greater precision through mass spectrometric detection .

By incorporating this deuterated compound into experimental protocols, researchers can:

  • Track ornithine flux through metabolic pathways

  • Measure turnover rates of ornithine in biological systems

  • Investigate enzyme kinetics of ornithine-dependent reactions

  • Study the impact of drugs or dietary interventions on ornithine metabolism

Nutritional and Physiological Research

Research indicates that L-ornithine supplementation may have physiological effects related to fatigue reduction and stress management. The deuterated version allows for precise pharmacokinetic studies of ornithine in the body.

DosageDurationReported EffectsStudy Type
400 mg/day8 weeksReduced cortisol levels; improved sleep qualityClinical trial
2000 mg/day7 daysAttenuated fatigue; enhanced energy metabolismControlled study

While these studies utilized standard L-ornithine, the deuterated form allows researchers to better understand the metabolic fate and mechanisms behind these effects through tracer studies.

Pharmacokinetic and Metabolism Research

Tracer Studies

The incorporation of deuterium atoms in L-Ornithine:HCl (3,3,4,4,5,5-D6) creates a compound that is chemically almost identical to natural L-ornithine but distinguishable by mass spectrometry. This property makes it an ideal tracer for pharmacokinetic studies, allowing researchers to:

  • Determine the absorption, distribution, metabolism, and excretion (ADME) profiles of ornithine

  • Investigate the role of ornithine in various metabolic pathways

  • Study drug interactions with ornithine metabolism

  • Evaluate the impact of disease states on ornithine handling

Metabolic Pathway Analysis

As a key intermediate in several metabolic pathways, ornithine's metabolism has significant implications for understanding various physiological and pathological conditions. L-Ornithine:HCl (3,3,4,4,5,5-D6) provides a valuable tool for investigating:

  • Urea cycle disorders

  • Polyamine synthesis pathways

  • Arginine-nitric oxide metabolism

  • Ornithine decarboxylase activity

These investigations are crucial for developing treatments for conditions related to altered amino acid metabolism .

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